
2,3-Dimethylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpent-2-enoic acid is an organic compound with the molecular formula C7H12O2. It is a branched-chain unsaturated carboxylic acid, characterized by the presence of a double bond and two methyl groups attached to the pentene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpent-2-enoic acid can be synthesized through several methods. One common approach involves the enantioselective bioreduction of 5-hexen-2-one, followed by chemoselective reactions . The key steps include:
Bioreduction: Using Rhodococcus erythropolis cells to convert 5-hexen-2-one to (S)-5-hexen-2-ol.
Ozonolysis: Cleaving the double bond to form peroxy products.
Reduction: Using sodium borohydride (NaBH4) to reduce the peroxy products to (S)-5-hydroxypent-2-yl acetate.
Esterification: Converting the alcohol to the desired acid using appropriate reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the methyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
2,3-Dimethylpent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dimethylpent-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2,2-Dimethyl-4-pentenoic acid
- 3,4-Dimethylpent-2-enoic acid
- 2-Methylpent-2-enoic acid
Comparison: 2,3-Dimethylpent-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical propertiesFor instance, the presence of two methyl groups at the 2 and 3 positions differentiates it from 2,2-Dimethyl-4-pentenoic acid, which has both methyl groups at the 2 position .
Properties
CAS No. |
122630-51-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-2,3-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4H2,1-3H3,(H,8,9)/b6-5+ |
InChI Key |
URRYFCLLPGIYQS-AATRIKPKSA-N |
Isomeric SMILES |
CC/C(=C(\C)/C(=O)O)/C |
Canonical SMILES |
CCC(=C(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate](/img/structure/B11720952.png)
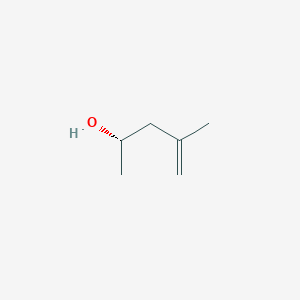
![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)
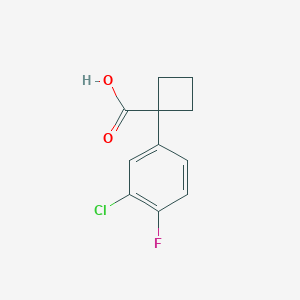
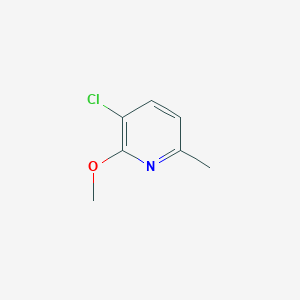
![3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid](/img/structure/B11720997.png)
![O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine](/img/structure/B11720999.png)
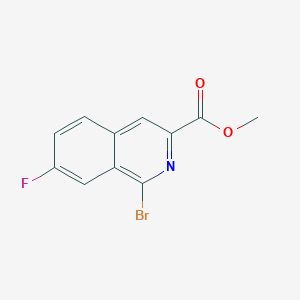
![N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide](/img/structure/B11721005.png)
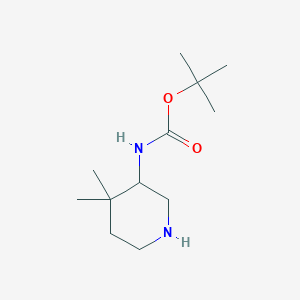

![4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)

![4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11721017.png)
